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Compound of Interest

Compound Name: MYCi361

Cat. No.: B609373

In the ongoing quest to effectively target the notorious oncoprotein MYC, a key driver in a
majority of human cancers, the small molecule inhibitor MYCi975 has emerged as a
significantly improved successor to its forerunner, MYCi361.[1][2] While both compounds share
a common mechanism of action, MYCi975 demonstrates superior properties in terms of
therapeutic index, tolerability, and pharmacokinetic profile, positioning it as a more promising
candidate for clinical development.[1][2][3][4]

This guide provides a detailed comparison of MYCi975 and MYCi361, presenting experimental
data, outlining methodologies, and illustrating key pathways and workflows to inform
researchers, scientists, and drug development professionals.

Enhanced Efficacy and a Superior Safety Profile

MYCIi975, a close analog of MYCi361, exhibits a more favorable therapeutic window.[1][2][4]
While MYCi361 has demonstrated efficacy in suppressing tumor growth both in vitro and in
Vivo, it is hampered by a narrow therapeutic index, indicating a small margin between
therapeutic and toxic doses.[2][4] In contrast, MYCi975 shows remarkable tolerability in
preclinical models.[3] Studies in mice have shown that MYCi975 can be administered at doses
up to ten times its effective anti-tumor dose without significant toxicity.[3] A two-week daily
treatment regimen of MYCIi975 at 100 mg/kg/day resulted in no observable histopathological or
chemical pathological abnormalities.[3] This improved safety profile is a critical advancement

for a potential therapeutic agent.
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RNA sequencing data has offered a potential explanation for the improved tolerability of
MYCIi975, revealing that it regulates a smaller set of genes compared to MYCi361.[3] This
suggests a more selective effect on MYC target genes, potentially reducing off-target effects

and associated toxicities.[3]

Comparative Performance Metrics

The following table summarizes the key quantitative data comparing the performance of
MYCi975 and MYCi361.
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Parameter MYCi975 MYCi361 Source
Binding Affinity (Kd to 25 UM - 2.75 UM 3.2 UM 5161, [41071E]
MYC) =h /ol e ,
IC50 (P493-6

3.7 uM 2.1uM [9],[4]
Lymphoma Cells)
IC50 (MV4-11

_ 3.9uM 2.6 uM [9]1,[4]

Leukemia Cells)
IC50 (SK-N-B2

6.4 M 4.9 pM [91.[4]

Neuroblastoma Cells)

In Vivo Efficacy
(Tumor Growth
Inhibition)

Significant tumor
growth inhibition at
100 mg/kg/day with
good tolerability.[1][5]
[6] In a mouse model
of melanoma,
MYCi975 treatment
led to a three-fold
increase in CD8+ T
cell infiltration.[10] In
combination with anti-
PD1, tumor volume
was reduced by over
80%.[10]

Suppresses in vivo

tumor growth, but with

a narrow therapeutic

index.[2][4][7] In a

mouse model of IIBTEI0]
melanoma, MYCi361

treatment resulted in a

two-fold increase in

CD8+ T cell

infiltration.[10]

Oral Bioavailability

Excellent
pharmacokinetic
profile with oral
activity.[1][5][11][12]
Half-lives of 7 and 12
hours at 100 and 250
mg/kg p.o.,

respectively.[1]

Moderate terminal
elimination half-life of AIEI2]
20 hours for oral (p.o.)

dosing in mice.[4]

© 2025 BenchChem. All rights reserved.

3/11 Tech Support


https://www.probechem.com/products_MYCi975.html
https://www.caymanchem.com/product/39622/myci975
https://www.medchemexpress.com/myci361.html
https://www.selleckchem.com/products/myci361.html
https://www.probechem.com/products_MYCi361.html
https://www.molnova.com/en/ProductsThr/MYCi975.html
https://www.medchemexpress.com/myci361.html
https://www.molnova.com/en/ProductsThr/MYCi975.html
https://www.medchemexpress.com/myci361.html
https://www.molnova.com/en/ProductsThr/MYCi975.html
https://www.medchemexpress.com/myci361.html
https://www.immune-system-research.com/2019/11/22/myci975-an-orally-active-myc-inhibitor-enhances-immunotherapy/
https://www.probechem.com/products_MYCi975.html
https://www.caymanchem.com/product/39622/myci975
https://oregontechsupport.com/the-potent-efficacy-of-myci975/
https://oregontechsupport.com/the-potent-efficacy-of-myci975/
https://www.scholars.northwestern.edu/en/publications/small-molecule-myc-inhibitors-suppress-tumor-growth-and-enhance-i/
https://www.medchemexpress.com/myci361.html
https://www.selleckchem.com/products/myci361.html
https://oregontechsupport.com/the-potent-efficacy-of-myci975/
https://www.immune-system-research.com/2019/11/22/myci975-an-orally-active-myc-inhibitor-enhances-immunotherapy/
https://www.scholars.northwestern.edu/en/publications/small-molecule-myc-inhibitors-suppress-tumor-growth-and-enhance-i/
https://www.probechem.com/products_MYCi975.html
https://www.caymanchem.com/product/39622/myci975
https://oregontechsupport.com/the-potent-efficacy-of-myci975/
https://www.immune-system-research.com/2019/11/22/myci975-an-orally-active-myc-inhibitor-enhances-immunotherapy/
https://www.probechem.com/products_MYCi975.html
https://www.selleckchem.com/products/myci975.html
https://www.axonmedchem.com/3229-myci975
https://www.immune-system-research.com/2019/11/22/myci975-an-orally-active-myc-inhibitor-enhances-immunotherapy/
https://www.medchemexpress.com/myci361.html
https://www.immune-system-research.com/2019/11/22/myci975-an-orally-active-myc-inhibitor-enhances-immunotherapy/
https://www.medchemexpress.com/myci361.html
https://www.probechem.com/products_MYCi975.html
https://www.selleckchem.com/products/myci975.html
https://www.axonmedchem.com/3229-myci975
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609373?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative
Check Availability & Pricing

Mechanism of Action: A Dual Approach to MYC
Inhibition

Both MYCi975 and MYCi361 employ a dual mechanism to inhibit MYC function. They directly
bind to the MYC protein, disrupting its crucial interaction with its binding partner MAX.[7][11]

[13] This heterodimerization is essential for MYC to bind to DNA and drive the expression of
genes involved in cell proliferation, metabolism, and growth.[1]

Furthermore, both compounds promote the degradation of the MYC protein.[3][11] They
achieve this by enhancing the phosphorylation of MYC at threonine-58 (T58).[3][10][11] This
phosphorylation event is mediated by GSK3[3 and marks the MYC protein for ubiquitination and
subsequent degradation by the proteasome.[3]
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Mechanism of MYCi975 and MYCi361 Action

Inhibitor Action

MYC-pT58

targets for promotes

binds t

Proteasome

MYC Degradation

disrupts

Z
c
————— O]
[¢)
c
7

MYC/MAX
Heterodimer

Target Gene
Transcription

Cell Proliferation
& Growth

Click to download full resolution via product page

Fig. 1: Mechanism of MYC inhibition by MYCi975 and MYCi361.
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Immunomodulatory Effects and Combination
Therapy

A significant finding for both inhibitors is their ability to modulate the tumor microenvironment.
Treatment with either MYCi975 or MYCi361 leads to increased infiltration of immune cells,
such as CD8+ T cells, into the tumor.[7][10] They also upregulate the expression of PD-L1 on
tumor cells.[7][10] This upregulation, while seemingly counterintuitive, makes the tumors more
susceptible to immune checkpoint blockade.[10]

MYCi975 has demonstrated superior performance in this regard. In a mouse melanoma model,
MYCi975 treatment resulted in a three-fold increase in CD8+ T cell infiltration, compared to a
two-fold increase with MYCi361.[10] Furthermore, the combination of MYCi975 with an anti-
PD-1 antibody led to a synergistic anti-tumor effect, reducing tumor volume by over 80%.[10]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of
scientific findings. Below are representative protocols for assays commonly used to evaluate
MYC inhibitors.

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of MYCi975 and MYCi361 on the viability of cancer cell lines.
Methodology:

o Cell Seeding: Cancer cells (e.g., MCF-7, A549, HCT116) are seeded into 96-well plates at a
density of 5,000-10,000 cells per well and allowed to adhere overnight.

o Compound Treatment: The following day, the culture medium is replaced with fresh medium
containing various concentrations of MYCi975 or MYCi361 (e.g., 0.1, 1, 5, 10 uM). A vehicle
control (e.g., DMSO) is also included.

 Incubation: The plates are incubated for a specified period (e.g., 24, 48, 72 hours) at 37°C in
a humidified incubator with 5% CO2.
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o MTT Addition: After the incubation period, 20 puL of MTT solution (5 mg/mL in PBS) is added
to each well, and the plates are incubated for another 4 hours.

e Formazan Solubilization: The medium is carefully removed, and 150 pL of DMSO is added to
each well to dissolve the formazan crystals.

o Absorbance Measurement: The absorbance is measured at 490 nm using a microplate
reader.

» Data Analysis: Cell viability is calculated as the percentage of the absorbance of treated cells
relative to the vehicle-treated control cells. IC50 values are determined by plotting cell
viability against the logarithm of the compound concentration and fitting the data to a dose-
response curve.

In Vivo Tumor Growth Inhibition Study

Objective: To evaluate the anti-tumor efficacy of MYCi975 and MYCi361 in a mouse xenograft
or allograft model.

Methodology:

e Tumor Implantation: 6-8 week old immunocompromised (for xenografts) or
immunocompetent (for allografts) mice are subcutaneously injected with a suspension of
cancer cells (e.g., 1 x 106 Myc-CaP cells).

e Tumor Growth Monitoring: Tumors are allowed to grow until they reach a palpable size (e.qg.,
100-200 mm3). Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and
calculated using the formula: (Length x Width?) / 2.

e Treatment Administration: Once tumors reach the desired size, mice are randomized into
treatment groups (e.g., vehicle control, MYCi975, MYCi361, combination therapy). The
compounds are administered via a specified route (e.g., oral gavage, intraperitoneal
injection) at a predetermined dose and schedule (e.g., 100 mg/kg/day).

e Monitoring: The body weight and general health of the mice are monitored throughout the
study.
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o Endpoint: The study is terminated when tumors in the control group reach a predetermined

maximum size or at a specified time point.

o Data Analysis: Tumor growth curves are plotted for each treatment group. The percentage of
tumor growth inhibition is calculated at the end of the study. Tumors may also be excised for

further analysis (e.qg., histology, western blotting).
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General Workflow for In Vitro Cell-Based Assays
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Fig. 2: A generalized workflow for in vitro cell-based assays.

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b609373?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609373?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Conclusion

MY Ci975 represents a significant advancement over its predecessor, MYCi361, as a direct
inhibitor of the MYC oncoprotein. Its improved therapeutic index, excellent tolerability, and
favorable pharmacokinetic profile, coupled with its potent anti-tumor and immunomodulatory
effects, make it a highly promising candidate for further preclinical and clinical investigation.
The selective nature of MYCIi975's impact on MYC target gene expression may hold the key to
its enhanced safety profile. As research continues, MYCi975 provides a valuable tool for
dissecting MYC biology and a strong foundation for the development of a novel class of anti-
cancer therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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